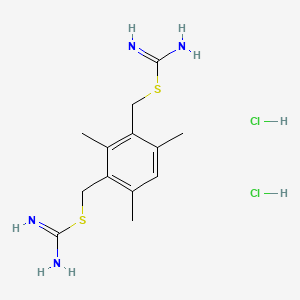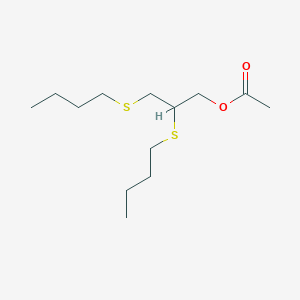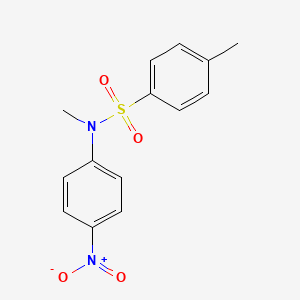
Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride
Descripción general
Descripción
Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride is a chemical compound with the molecular formula C13H20N4S2.2ClH and a molecular weight of 369.3766 . This compound is known for its unique structure, which includes two thiourea groups attached to a xylylene backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride typically involves the reaction of 2,4,6-trimethyl-m-xylylene with thiourea under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The detailed reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea groups into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride involves its interaction with specific molecular targets. The thiourea groups in the compound can form strong interactions with metal ions and other electrophilic species, leading to various biochemical effects. These interactions can disrupt cellular processes, making the compound effective in antibacterial and anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler compound with similar sulfur-containing groups.
Dimethylthiourea: Another derivative with two methyl groups attached to the thiourea.
Benzylthiourea: A compound with a benzyl group attached to the thiourea.
Uniqueness
Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride is unique due to its xylylene backbone, which provides additional stability and reactivity compared to simpler thiourea derivatives
Propiedades
IUPAC Name |
[3-(carbamimidoylsulfanylmethyl)-2,4,6-trimethylphenyl]methyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4S2.2ClH/c1-7-4-8(2)11(6-19-13(16)17)9(3)10(7)5-18-12(14)15;;/h4H,5-6H2,1-3H3,(H3,14,15)(H3,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIBEOZYJQYCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC(=N)N)C)CSC(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982121 | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)bis(methylene) dicarbamimidothioate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64039-24-3 | |
| Record name | Pseudourea, 2,4,6-trimethyl-m-xylylenedithiodi-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)bis(methylene) dicarbamimidothioate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1659163.png)

![(5Z)-2-amino-5-[[5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659165.png)
![(5Z)-2-amino-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659166.png)
![(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659167.png)

![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659170.png)
![(5Z)-2-amino-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659173.png)
![(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659174.png)

![(5Z)-2-amino-5-[[3,5-dichloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659178.png)
![(5Z)-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659179.png)
![3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione](/img/structure/B1659180.png)
![(5Z)-5-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659183.png)
